5-[3-[2-(2-methoxyphenyl)acetyl]indol-1-yl]pentanoic acid 5-[3-[2-(2-methoxyphenyl)acetyl]indol-1-yl]pentanoic acid JWH 250 N-pentanoic acid metabolite is a member of indoles.
Brand Name: Vulcanchem
CAS No.: 1379604-65-5
VCID: VC0121278
InChI: InChI=1S/C22H23NO4/c1-27-21-11-5-2-8-16(21)14-20(24)18-15-23(13-7-6-12-22(25)26)19-10-4-3-9-17(18)19/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,25,26)
SMILES: COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol

5-[3-[2-(2-methoxyphenyl)acetyl]indol-1-yl]pentanoic acid

CAS No.: 1379604-65-5

Cat. No.: VC0121278

Molecular Formula: C22H23NO4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

5-[3-[2-(2-methoxyphenyl)acetyl]indol-1-yl]pentanoic acid - 1379604-65-5

Specification

Description JWH 250 N-pentanoic acid metabolite is a member of indoles.
CAS No. 1379604-65-5
Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
IUPAC Name 5-[3-[2-(2-methoxyphenyl)acetyl]indol-1-yl]pentanoic acid
Standard InChI InChI=1S/C22H23NO4/c1-27-21-11-5-2-8-16(21)14-20(24)18-15-23(13-7-6-12-22(25)26)19-10-4-3-9-17(18)19/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,25,26)
Standard InChI Key ZJUJIZZOEBFIKY-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O
Canonical SMILES COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator